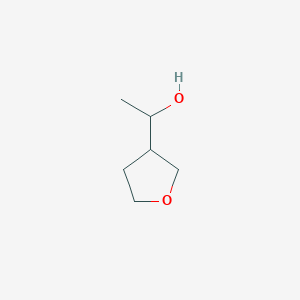

1-(Oxolan-3-yl)ethan-1-ol

Übersicht

Beschreibung

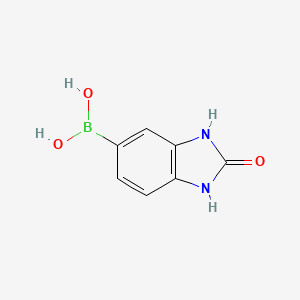

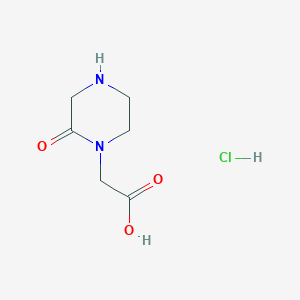

“1-(Oxolan-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 g/mol . The compound exists in two stereoisomers, (1S)-1-(oxolan-3-yl)ethan-1-ol and (1R)-1-(oxolan-3-yl)ethan-1-ol .

Molecular Structure Analysis

The InChI code for “1-(Oxolan-3-yl)ethan-1-ol” is1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 . This indicates that the compound contains six carbon atoms, twelve hydrogen atoms, and two oxygen atoms. Physical And Chemical Properties Analysis

“1-(Oxolan-3-yl)ethan-1-ol” is a liquid at room temperature . The compound should be stored at 4°C if it’s the (1S)-isomer and at room temperature if it’s the (1R)-isomer .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-(Oxolan-3-yl)ethan-1-ol is utilized in various chemical synthesis processes. For instance, it's involved in the construction of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines using the oxa-Pictet–Spengler reaction, which forms carbon–carbon- and carbon–oxygen-bonds between substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde/ketone (Reddy et al., 2016).

Mass Spectrometry

In mass spectrometry, the compound has been used to model deoxyribose radicals. This involves the generation and study of 3-hydroxyoxolan-3-yl radicals and cations, offering insights into the dissociation and energetics of these molecules (Vivekananda et al., 2004).

Oxidation Studies

Studies on the liquid-phase oxidation of 1,2-Ethane Diol have been conducted, investigating the oxidation rate and products in reactions with molecular oxygen. This involves the formation of compounds like 1,3-dioxolan, providing insights into the oxidation processes of similar organic compounds (Schnurpfeil & Maurer, 1994).

Catalysis Research

The compound is also significant in catalysis research. Studies have explored its role in the selective oxidation of methane and ethane to alcohols in various solvents. This research is crucial for understanding and developing catalytic processes for hydrocarbon transformations (Sen et al., 1994).

Organic Chemistry

In organic chemistry, the compound is used in the intramolecular cyclization of 3,4-epoxy-alcohols to form oxetans and oxolans. This research is vital for understanding reaction mechanisms and developing new synthetic methods (Murai et al., 1976).

Renewable Chemistry

1-(Oxolan-3-yl)ethan-1-ol is studied in the context of renewable chemistry, particularly in the acid-catalyzed condensation of glycerol with various compounds to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is part of efforts to develop chemicals from renewable materials (Deutsch et al., 2007).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding inhalation, contact with skin, eyes, or clothing, and ingestion .

Eigenschaften

IUPAC Name |

1-(oxolan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-2-3-8-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDSHQRPKXPELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxolan-3-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)

![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)

![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)

![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)

![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)